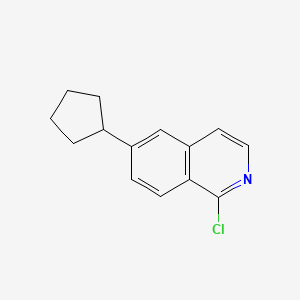
1-Chloro-6-cyclopentyl isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-6-cyclopentyl isoquinoline is an organic compound with the molecular formula C14H14ClN. It belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
准备方法
The synthesis of 1-Chloro-6-cyclopentyl isoquinoline can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the Friedlander heteroannulation method, which uses molecular iodine as a catalyst in ethanol or nano ZnO as a catalyst under solvent-free conditions .
化学反应分析
1-Chloro-6-cyclopentyl isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
科学研究应用
1-Chloro-6-cyclopentyl isoquinoline has several scientific research applications:
Biology: The compound is used in biochemical studies to understand its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-6-cyclopentyl isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids .
相似化合物的比较
1-Chloro-6-cyclopentyl isoquinoline can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the chlorine and cyclopentyl substituents.
6-Cyclopentyl isoquinoline: Similar but without the chlorine atom.
1-Chloro isoquinoline: Similar but without the cyclopentyl group.
These comparisons highlight the unique combination of substituents in this compound, which may confer distinct chemical and biological properties .
属性
分子式 |
C14H14ClN |
|---|---|
分子量 |
231.72 g/mol |
IUPAC 名称 |
1-chloro-6-cyclopentylisoquinoline |
InChI |
InChI=1S/C14H14ClN/c15-14-13-6-5-11(10-3-1-2-4-10)9-12(13)7-8-16-14/h5-10H,1-4H2 |
InChI 键 |
GOESDGDRYKXMLZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=CC3=C(C=C2)C(=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















